molecular formula C18H25NO5 B3111406 1-(4-N,N-Di-boc-aminophenyl)ethanone CAS No. 1823806-99-0

1-(4-N,N-Di-boc-aminophenyl)ethanone

Cat. No.: B3111406
CAS No.: 1823806-99-0
M. Wt: 335.4 g/mol
InChI Key: MLDBMGVOGHLZQN-UHFFFAOYSA-N
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Description

1-(4-N,N-Di-boc-aminophenyl)ethanone is a chemical compound with the molecular formula C18H25NO5 and a molecular weight of 335.39 g/mol . It is also known by its IUPAC name, tert-butyl (4-acetylphenyl) (tert-butoxycarbonyl)carbamate . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of an aminophenyl group, which is further connected to an ethanone moiety. The compound is typically a white to yellow solid at room temperature .

Preparation Methods

The synthesis of 1-(4-N,N-Di-boc-aminophenyl)ethanone involves several steps, starting with the protection of the amino group on the phenyl ring using tert-butoxycarbonyl (Boc) anhydride. This is followed by the acetylation of the phenyl ring to introduce the ethanone group. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .

Chemical Reactions Analysis

1-(4-N,N-Di-boc-aminophenyl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-N,N-Di-boc-aminophenyl)ethanone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(4-N,N-Di-boc-aminophenyl)ethanone is primarily related to its ability to act as a precursor or intermediate in various chemical reactions. The Boc-protected amine can be deprotected under acidic conditions to reveal the free amine, which can then participate in nucleophilic substitution reactions. The ethanone group can undergo oxidation or reduction reactions, leading to the formation of various functional groups that can interact with biological targets or participate in further chemical transformations .

Comparison with Similar Compounds

1-(4-N,N-Di-boc-aminophenyl)ethanone can be compared with other Boc-protected amines and acetylated phenyl compounds. Similar compounds include:

    1-(4-Boc-aminophenyl)ethanone: Lacks the second Boc group, making it less sterically hindered and potentially more reactive in certain reactions.

    1-(4-N,N-Di-boc-aminophenyl)methanol: Contains a hydroxyl group instead of an ethanone group, leading to different reactivity and applications.

    1-(4-N,N-Di-boc-aminophenyl)propane: Has a longer alkyl chain, which can affect its solubility and reactivity.

The uniqueness of this compound lies in its dual Boc protection and the presence of an ethanone group, which provides a balance of steric hindrance and reactivity, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl N-(4-acetylphenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5/c1-12(20)13-8-10-14(11-9-13)19(15(21)23-17(2,3)4)16(22)24-18(5,6)7/h8-11H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDBMGVOGHLZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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